5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride is a complex organic compound notable for its pharmacological properties, particularly its role as a selective inhibitor of the human angiotensin II type 1 receptor. This receptor is crucial in regulating cardiovascular functions and blood pressure control. The compound's structure features a benzothiazole core linked to a piperidine moiety via a propoxy chain, and the presence of dichlorophenyl enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The compound is classified under synthetic organic compounds with potential therapeutic applications in neuropsychiatric disorders and cardiovascular diseases. It falls within the category of receptor modulators, specifically targeting dopamine receptors and angiotensin II receptors. Its unique structural characteristics contribute to its pharmacological profile, which includes significant interactions with neurotransmitter systems.
The synthesis of 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride typically involves several key steps:
Each step requires precise control over reaction conditions to maximize yield and purity .
The molecular formula for 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride can be represented as follows:
The structure consists of:
The presence of two chlorine atoms on the phenyl ring enhances its pharmacological properties by increasing lipophilicity and receptor binding affinity.
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry and potential modifications for enhanced activity.
The mechanism of action for 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride primarily involves its role as a biased agonist for dopamine receptors, particularly the dopamine D2 receptor.
Additionally, its antagonistic properties at angiotensin II type 1 receptors suggest a dual mechanism that could be beneficial for treating conditions such as hypertension .
5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining suitable storage conditions and formulation strategies in pharmaceutical development.
The applications of 5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride are diverse:
5-[3-[4-(2,3-Dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole hydrochloride (synonyms: UNC-9994 hydrochloride, CAS 2108826-33-9) is a synthetic small molecule classified as a benzothiazole-piperidine hybrid. Its systematic name reflects three distinct pharmacophoric elements:
The hydrochloride salt form enhances aqueous solubility critical for in vitro and in vivo pharmacological testing. The molecular formula is C₂₁H₂₂Cl₂N₂OS·HCl (MW: 457.84 g/mol) [3]. Key structural descriptors are detailed in Table 1.
Table 1: Structural Descriptors of UNC-9994 Hydrochloride
Region | Structural Feature | Descriptor | Role |
---|---|---|---|
Left-hand side | 1,3-Benzothiazole | Bicyclic heteroaromatic | Electron-rich pharmacophore; membrane permeability |
Central linker | Propoxy chain | -O-(CH₂)₃- | Conformational flexibility; spatial orientation |
Right-hand side | 4-(2,3-Dichlorophenyl)piperidine | N-substituted piperidine | GPCR binding motif; stereoelectronic modulation |
Salt form | Hydrochloride | Ionic complex | Solubility enhancement |
The benzothiazole moiety (C₇H₄NS) contributes π-electron density and planarity, facilitating receptor interactions, while the 2,3-dichloro substitution on the phenyl ring enhances steric occupancy and lipophilicity [1] [4]. The propoxy linker optimizes distance between pharmacophores, as confirmed in structure-activity relationship (SAR) studies of analogous compounds [1].
The piperidine scaffold is a privileged structure in neuropharmacology due to its ability to:
Notably, 4-arylpiperidine derivatives demonstrate high affinity for aminergic receptors. Aripiprazole, an antipsychotic bearing this motif, exemplifies this pharmacophore's clinical utility [1].
Benzothiazole derivatives exhibit diverse bioactivities:
Benzothiazole-containing drugs include riluzole (ALS therapy) and PIB (amyloid imaging agent), demonstrating this scaffold's versatility in neurological applications [4]. Hybridization merges these advantages, yielding compounds with tailored GPCR signaling profiles.
This compound was engineered to probe functional selectivity at dopamine D₂ receptors (D₂R). Traditional D₂R ligands indiscriminately activate G-protein and β-arrestin pathways, causing both therapeutic effects (antipsychotic) and side effects (extrapyramidal symptoms). UNC-9994 represents a β-arrestin-biased agonist designed to:
Its discovery emerged from systematic modification of aripiprazole's scaffold, targeting enhanced pathway specificity [1].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: